molecular formula C7H14ClNO B15235804 Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride

Katalognummer: B15235804
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: YIFFNLBQRNYTMJ-HHQFNNIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride is a heterocyclic compound with the molecular formula C7H14ClNO. It is known for its unique structure, which includes a fused furan and pyridine ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a furan derivative and a pyridine derivative, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride is unique due to its specific cis-configuration and the presence of both furan and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1

InChI-Schlüssel

YIFFNLBQRNYTMJ-HHQFNNIRSA-N

Isomerische SMILES

C1CNC[C@@H]2[C@H]1COC2.Cl

Kanonische SMILES

C1CNCC2C1COC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.